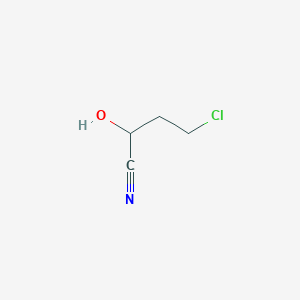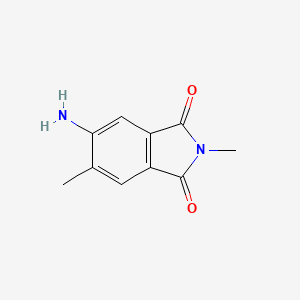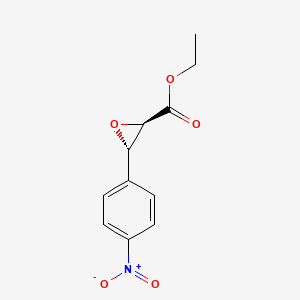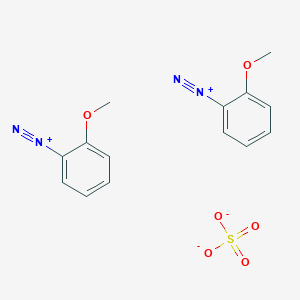
Bis(2-methoxybenzene-1-diazonium) sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methoxybenzene-1-diazonium) sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxybenzene-1-diazonium) sulfate typically involves the diazotization of 2-methoxyaniline. The process begins with the reaction of 2-methoxyaniline with sodium nitrite (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄), at low temperatures (0-5°C). This reaction forms the diazonium salt, which is then isolated as the sulfate salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining the desired temperature and reaction conditions, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methoxybenzene-1-diazonium) sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI) for iodination, copper(I) chloride (CuCl) for chlorination, and copper(I) cyanide (CuCN) for cyanation. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: These reactions often involve phenols or aromatic amines in an alkaline medium. The reaction is usually carried out at low temperatures to control the reaction rate and prevent side reactions.
Reduction Reactions: Reducing agents such as hypophosphorous acid (H₃PO₂) or stannous chloride (SnCl₂) are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated aromatic compounds, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Reduction Reactions: The primary product is the corresponding aromatic amine.
Applications De Recherche Scientifique
Bis(2-methoxybenzene-1-diazonium) sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds. Its ability to undergo substitution and coupling reactions makes it a valuable reagent in organic synthesis.
Biology: Diazonium salts are used in the labeling of biomolecules, such as proteins and nucleic acids, for detection and analysis.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of dyes and pigments, particularly azo dyes, which are widely used in textiles, printing, and plastics.
Mécanisme D'action
The mechanism of action of bis(2-methoxybenzene-1-diazonium) sulfate involves the formation of a highly reactive diazonium ion (ArN₂⁺). This ion can undergo various reactions, depending on the reagents and conditions used. In substitution reactions, the diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted aromatic compounds. In coupling reactions, the diazonium ion couples with another aromatic compound to form an azo compound. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it highly susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Bis(2-methoxybenzene-1-diazonium) sulfate can be compared with other diazonium salts, such as:
Benzenediazonium chloride: Similar in reactivity but lacks the methoxy group, which can influence the reactivity and selectivity of the compound.
4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group, which is an electron-withdrawing group, making the diazonium ion more reactive.
2,4-Dimethoxybenzenediazonium sulfate: Contains two methoxy groups, which can further influence the reactivity and selectivity of the compound.
The uniqueness of this compound lies in the presence of the methoxy group, which can act as an electron-donating group, influencing the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Numéro CAS |
53686-22-9 |
|---|---|
Formule moléculaire |
C14H14N4O6S |
Poids moléculaire |
366.35 g/mol |
Nom IUPAC |
2-methoxybenzenediazonium;sulfate |
InChI |
InChI=1S/2C7H7N2O.H2O4S/c2*1-10-7-5-3-2-4-6(7)9-8;1-5(2,3)4/h2*2-5H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
IOBQNPWXRVFOMU-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC=CC=C1[N+]#N.COC1=CC=CC=C1[N+]#N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)


![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
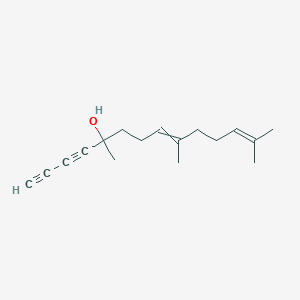

![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
